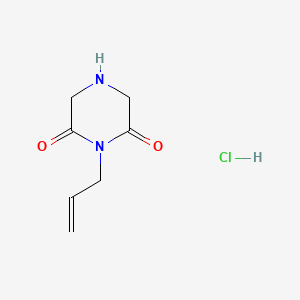

1-Allylpiperazine-2,6-dione hydrochloride

Description

Significance of Piperazine-2,6-dione (B107378) Core Structures in Contemporary Organic Synthesis

The piperazine (B1678402) ring is a foundational element in numerous pharmacologically active agents. researchgate.net The incorporation of dione (B5365651) functionalities at the 2 and 6 positions creates a rigid and chemically versatile scaffold. This core structure is of particular interest in medicinal chemistry. For instance, derivatives of piperazine-2,6-dione have been investigated for their potential as anticancer and antipsychotic agents. researchgate.netgoogle.com The rigid framework of the piperazine-2,6-dione core allows for the precise spatial orientation of various substituents, which is crucial for optimizing interactions with biological targets.

The synthesis of the piperazine-2,6-dione core itself can be achieved through several established methods, such as the condensation of iminodiacetic acid derivatives with primary amines or ammonia (B1221849), or through the alkylation of α-amino acid esters followed by cyclization. researchgate.netresearchgate.net This accessibility makes it an attractive starting point for the generation of diverse chemical libraries.

Overview of the Research Landscape for N-Substituted Piperazine-2,6-dione Hydrochlorides

The nitrogen atoms within the piperazine-2,6-dione ring provide convenient handles for further functionalization, leading to a broad class of N-substituted derivatives. The introduction of substituents at the nitrogen positions can significantly modulate the physicochemical and biological properties of the parent molecule.

The formation of hydrochloride salts of these N-substituted derivatives is a common strategy in pharmaceutical and chemical research. nih.gov This is often done to improve the solubility and stability of the compounds, which is particularly important for their handling and potential application in biological systems. Research into N-substituted piperazine-2,6-dione hydrochlorides often focuses on exploring the impact of different N-substituents on the molecule's activity and properties. For example, studies have explored how various aryl and alkyl groups at the nitrogen positions influence the potential of these compounds as therapeutic agents. google.com

Contextualization of 1-Allylpiperazine-2,6-dione Hydrochloride within Chemical Libraries

While specific research on this compound is not widely available in public literature, its structure places it firmly within the context of chemical libraries designed for high-throughput screening. The piperazine-2,6-dione scaffold serves as a privileged structure, meaning it is a molecular framework that is recurrently found in known bioactive compounds.

The introduction of an allyl group at the N1 position offers several advantages for chemical library development. The allyl group is a versatile functional handle that can participate in a variety of subsequent chemical transformations, such as cross-coupling reactions, metathesis, and additions to the double bond. This allows for the rapid diversification of the initial scaffold, leading to a large number of structurally related compounds for screening.

The hydrochloride salt form would be the logical choice for a compound intended for a screening library, ensuring adequate solubility in aqueous media used for biological assays. Therefore, this compound represents a valuable, albeit hypothetical, building block for the exploration of new chemical space in drug discovery and chemical biology.

Detailed Research Findings

Given the limited specific data for this compound, the following sections will focus on the general properties and synthetic strategies applicable to this class of compounds.

Hypothetical Synthesis

A plausible synthetic route to this compound would involve a two-step process:

N-Alkylation of Piperazine-2,6-dione: The synthesis would likely begin with the N-alkylation of piperazine-2,6-dione with an allyl halide, such as allyl bromide, in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. To favor mono-alkylation, the use of a large excess of piperazine-2,6-dione or the use of a protecting group strategy could be employed.

Formation of the Hydrochloride Salt: The resulting 1-Allylpiperazine-2,6-dione would then be treated with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the hydrochloride salt. nih.gov

Chemical Properties

The expected chemical properties of this compound can be inferred from its constituent parts.

| Property | Expected Characteristic |

| Molecular Formula | C₇H₁₁ClN₂O₂ |

| Molecular Weight | 190.63 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Reactivity | The allyl group provides a site for various organic reactions |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-prop-2-enylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-3-9-6(10)4-8-5-7(9)11;/h2,8H,1,3-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDSYHKOEJJMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CNCC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422344-38-4 | |

| Record name | 2,6-Piperazinedione, 1-(2-propen-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Derivatization Studies of 1 Allylpiperazine 2,6 Dione Hydrochloride

Reactivity of the Allyl Moiety

The allyl group (CH₂=CH-CH₂-) is a key functional handle in 1-Allylpiperazine-2,6-dione hydrochloride, allowing for a variety of chemical modifications. Its reactivity is dominated by the carbon-carbon double bond, which can undergo electrophilic additions, radical functionalization, pericyclic reactions, and metathesis to introduce new structural features.

Electrophilic Additions Across the Double Bond

The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of N-allyl amides and related compounds. Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water) are expected to proceed, following Markovnikov's rule where applicable, to yield a variety of functionalized piperazine-2,6-dione (B107378) derivatives. The presence of the electron-withdrawing amide-like functionalities in the piperazine-2,6-dione ring may influence the reactivity of the double bond compared to simple alkenes.

Radical Functionalization Reactions

The allyl group can participate in radical reactions, often initiated by radical initiators or photoredox catalysis. For N-allyl amides, which are structurally analogous, amidyl radicals can be generated and undergo intramolecular cyclization reactions. researchgate.net For instance, the generation of a nitrogen-centered radical on the piperazine (B1678402) ring could potentially lead to intramolecular cyclization onto the allyl double bond, forming bicyclic structures. Additionally, radical additions across the double bond, such as the addition of thiols or other radical species, can be anticipated, providing a pathway to further derivatization. The field of photoredox catalysis has expanded the scope of radical reactions, enabling the functionalization of C-H bonds and the formation of complex molecules under mild conditions. rsc.org

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, represent a powerful tool for the construction of complex cyclic systems. msu.edursc.org The allyl group of 1-Allylpiperazine-2,6-dione can act as a component in these transformations.

Diels-Alder Reaction: While the isolated double bond of the allyl group is not a typical diene, it can function as a dienophile in [4+2] cycloaddition reactions with suitable dienes. libretexts.org The reaction would lead to the formation of a six-membered ring appended to the piperazine core.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes can be envisioned, leading to the formation of cyclobutane (B1203170) derivatives. youtube.com These reactions often require specific photochemical conditions to be successful.

Ene Reactions: The allyl group, possessing an allylic hydrogen, can participate in ene reactions with suitable enophiles, such as activated carbonyls or alkenes. msu.edu This would result in the formation of a new carbon-carbon bond and a shift of the double bond.

The outcomes of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. rsc.org

Metathesis Reactions for Structural Diversification

Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), offers significant potential for modifying the allyl group. raineslab.comyoutube.com

Cross-Metathesis: Reacting 1-Allylpiperazine-2,6-dione with another olefin in the presence of a metathesis catalyst can lead to the exchange of the terminal methylene (B1212753) group with a substituent from the reaction partner, allowing for the introduction of a wide range of functional groups.

Ring-Closing Metathesis (RCM): If a second double bond is introduced elsewhere in the molecule, for example, by N-acylation with an unsaturated acyl chloride, RCM can be employed to construct a new ring system. youtube.com

The choice of catalyst is crucial for the success of these reactions, with second and third-generation Grubbs catalysts showing broad functional group tolerance. nih.govresearchgate.net

Transformations at the Piperazine Nitrogen Atoms

The piperazine-2,6-dione core contains two nitrogen atoms, one of which is a secondary amine in the hydrochloride salt form. This secondary amine is a prime site for further functionalization through alkylation and acylation reactions.

Further N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring can be readily derivatized.

N-Alkylation: Following deprotonation of the hydrochloride salt, the resulting free secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This allows for the introduction of a second substituent on the piperazine ring. Studies on related piperazine systems have demonstrated efficient N-alkylation to produce a diverse library of compounds. nih.gov

N-Acylation: The secondary amine can also be acylated with acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is often straightforward and provides access to a wide range of amides. Research on the synthesis of pyrrolopiperazine-2,6-diones has utilized N-acylation as a key step in the construction of these bicyclic systems. nih.govacs.orgresearchgate.net The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule.

The following table summarizes representative N-alkylation and N-acylation reactions on piperazine-like scaffolds, illustrating the potential for derivatization of 1-Allylpiperazine-2,6-dione.

| Reactant (Piperazine Derivative) | Reagent | Product | Reaction Type | Reference |

| Differentially N-protected piperazin-2-one | Allylic carbonate | α-Allyl-piperazin-2-one | Palladium-catalyzed allylic alkylation | nih.gov |

| Pyrrolidin-2-one derivative | Bromoacetyl bromide | Pyrrolopiperazine-2,6-dione | N-Acylation/Cyclization | nih.gov |

| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehyde | Monoarylidene derivative | Condensation | mdpi.com |

These derivatization strategies highlight the versatility of this compound as a scaffold for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Formation of N-Substituted Piperazine-2,6-dione Scaffolds

The presence of a secondary amine in the piperazine ring is a common feature in many pharmacologically active molecules, and its substitution is a key strategy in drug discovery. For 1-allylpiperazine-2,6-dione, the N4 position would be the primary site for such derivatization.

General methods for the N-substitution of piperazine rings include:

N-Alkylation: This can be achieved by reacting the piperazine with alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. For the hydrochloride salt, a suitable base would be required to neutralize the acid and liberate the free amine.

N-Arylation: The introduction of an aryl group can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the piperazine with an aryl halide.

Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of an amide at the N4 position. This is a common reaction for piperazines. ambeed.com

Reductive Amination: The piperazine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

While these are standard transformations for piperazines, no specific examples utilizing this compound as the starting material have been documented in the reviewed literature. The reactivity will be influenced by the steric hindrance from the allyl group and the electronic effects of the dione (B5365651) system.

Reactions Involving the Dicarbonyl System

The piperazine-2,6-dione moiety contains two carbonyl groups, which are electrophilic centers susceptible to attack by nucleophiles.

Nucleophilic Additions to Carbonyls

The carbonyl carbons in the piperazine-2,6-dione ring are electrophilic and can undergo nucleophilic addition reactions. This is a fundamental reaction of carbonyl compounds. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to one or both carbonyl groups, leading to the formation of tertiary alcohols after acidic workup. Weaker nucleophiles may require activation of the carbonyl group with a Lewis acid.

It is important to note that the amide nature of the carbonyl groups in the piperazine-2,6-dione ring makes them less reactive than the carbonyls of ketones or aldehydes. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity.

Condensation Reactions with the Dione Functionality

Condensation reactions involving the α-carbons (the CH2 groups adjacent to the carbonyls) are also a possibility. Under basic conditions, these protons may be sufficiently acidic to be removed, generating an enolate. This enolate could then participate in reactions such as aldol (B89426) condensations with aldehydes or ketones.

However, the acidity of these protons in a piperazine-2,6-dione system is not well-documented. The presence of two nitrogen atoms in the ring will influence the stability of the resulting enolate.

Stability and Degradation Pathways under Varying Chemical Conditions

The stability of this compound under different chemical conditions has not been specifically reported. However, based on the functional groups present, several degradation pathways can be postulated:

Hydrolysis: Under acidic or basic conditions, the amide bonds of the piperazine-2,6-dione ring are susceptible to hydrolysis. This would lead to the opening of the ring to form linear amino acid derivatives. The rate of hydrolysis would be dependent on pH and temperature.

Oxidation: The allyl group is a potential site for oxidation. Strong oxidizing agents could cleave the double bond or form epoxides.

Reactions of the Hydrochloride Salt: As a hydrochloride salt, the compound's stability and solubility will be affected by the pH of the medium. In basic solutions, the free amine form would be generated.

It is crucial to emphasize that these discussions on reactivity and stability are based on general chemical principles and data from related, but not identical, compounds. Specific experimental studies on this compound are required to confirm these potential pathways and to fully characterize its chemical behavior.

Advanced Spectroscopic and Structural Characterization of 1 Allylpiperazine 2,6 Dione Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. For 1-Allylpiperazine-2,6-dione hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and piperazine-2,6-dione (B107378) moieties. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The ¹³C NMR spectrum provides evidence for all carbon atoms in the molecule, including the two carbonyl carbons of the piperazinedione ring.

¹H NMR Spectral Data The proton signals for the allyl group typically appear in the vinyl region (δ 5.0-6.0 ppm) and the allylic region (δ 3.0-4.0 ppm). The protons on the piperazine (B1678402) ring are expected to show signals corresponding to the methylene (B1212753) groups adjacent to the nitrogen atoms and carbonyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-vinyl (methine) | 5.75 - 5.85 | m | - |

| H-vinyl (methylene) | 5.15 - 5.25 | m | - |

| N-CH₂ (allyl) | 3.90 - 4.00 | d | ~6.0 |

| Piperazine CH₂ | 3.20 - 3.40 | m | - |

| Piperazine CH₂ | 3.00 - 3.10 | m | - |

¹³C NMR Spectral Data The carbon spectrum confirms the presence of the carbonyl groups, the olefinic carbons of the allyl substituent, and the saturated carbons of the piperazine ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165.0 - 170.0 |

| C-vinyl (methine) | 132.0 - 134.0 |

| C-vinyl (methylene) | 117.0 - 119.0 |

| N-CH₂ (allyl) | 50.0 - 52.0 |

| Piperazine CH₂ | 45.0 - 50.0 |

Two-dimensional NMR techniques were instrumental in confirming the connectivity and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks. Key correlations were observed between the vinyl methine and methylene protons of the allyl group, as well as between the allylic methylene protons and the vinyl methine. Correlations among the piperazine ring protons were also identified, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlated each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range proton-carbon correlations were identified using HMBC. Notably, correlations from the allylic methylene protons to the vinyl carbons and to the adjacent piperazine ring carbon confirmed the attachment of the allyl group to the nitrogen atom. Correlations from the piperazine methylene protons to the carbonyl carbons were also crucial for confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided insights into the through-space proximity of protons, offering information about the molecule's conformation.

| 2D NMR Correlation | Description |

| COSY | Shows correlations between coupled protons, confirming the allyl group spin system and the connectivity within the piperazine ring. |

| HSQC | Correlates each proton to its directly bonded carbon, enabling unambiguous carbon assignments. |

| HMBC | Reveals long-range (2-3 bond) H-C correlations, confirming the connection of the allyl group to the piperazine nitrogen and the overall molecular framework. |

| NOESY | Indicates through-space proximity between protons, providing information on the preferred conformation of the molecule in solution. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provided an accurate mass measurement for the protonated molecule [M+H]⁺, which was consistent with the calculated mass for the elemental formula of 1-Allylpiperazine-2,6-dione.

| Parameter | Value |

| Elemental Formula | C₇H₁₁N₂O₂⁺ (as protonated free base) |

| Calculated m/z | 155.0815 |

| Measured m/z | 155.0812 |

| Mass Accuracy (ppm) | < 2.0 |

Tandem mass spectrometry (MS/MS) experiments were performed to study the fragmentation of the parent ion. The observed fragmentation patterns are consistent with the proposed structure. A characteristic loss of the allyl group is a primary fragmentation pathway. Other significant fragments arise from the cleavage of the piperazine-2,6-dione ring.

| Fragment m/z | Proposed Structure/Loss |

| 114 | [M+H - C₃H₅]⁺ (Loss of allyl radical) |

| 86 | [M+H - C₃H₅ - CO]⁺ (Subsequent loss of carbon monoxide) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound shows characteristic absorption bands for the amide carbonyl groups, the C=C double bond of the allyl group, and the C-N bonds. nih.gov The presence of the hydrochloride salt would also influence the N-H stretching region.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch (of the hydrochloride salt) | Amine Salt |

| ~3080 | =C-H Stretch | Alkene |

| ~2950 | C-H Stretch | Alkane |

| ~1680 | C=O Stretch (asymmetric) | Amide |

| ~1650 | C=O Stretch (symmetric) | Amide |

| ~1640 | C=C Stretch | Alkene |

| ~1420 | C-N Stretch | Amine/Amide |

| ~990 and ~920 | =C-H Bend (out-of-plane) | Alkene |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method would yield critical data on its molecular geometry, conformational preferences, and intermolecular interactions in the solid state.

Detailed Research Findings:

A hypothetical single-crystal X-ray diffraction study of this compound would determine key structural parameters. The piperazine-2,6-dione ring is expected to adopt a non-planar conformation, likely a flattened chair or a twisted boat, to minimize steric strain. The positions of the allyl group on the nitrogen atom and the carbonyl groups would be precisely located. The hydrochloride salt form implies the protonation of one of the nitrogen atoms, likely the one not substituted with the allyl group, which would then participate in hydrogen bonding with the chloride anion.

The crystal packing would be dictated by a network of intermolecular forces. Hydrogen bonds involving the N-H group, the chloride ion, and the carbonyl oxygen atoms would be the most significant interactions, leading to the formation of supramolecular assemblies. Weaker interactions, such as C-H···O and C-H···π interactions involving the allyl group, could also play a role in stabilizing the crystal lattice.

Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₁ClN₂O₂ |

| Formula Weight | 206.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.375 |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (C=O), 1 (Cl⁻) |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a single-crystal X-ray diffraction experiment.

Advanced Spectroscopic Methods for Chiral Derivatives (e.g., Vibrational Circular Dichroism)

Should a chiral derivative of 1-Allylpiperazine-2,6-dione be synthesized, for instance by introducing a stereocenter on the allyl group or on the piperazine ring, Vibrational Circular Dichroism (VCD) would be an invaluable technique for its stereochemical characterization. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Detailed Research Findings:

VCD spectroscopy provides detailed information about the absolute configuration and conformational preferences of chiral molecules in solution. For a chiral derivative of 1-Allylpiperazine-2,6-dione, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure.

In studies of similar chiral diketopiperazine systems, VCD has been effectively used to distinguish between diastereomers and to elucidate the conformational equilibria in solution. nih.gov For example, the stretching vibrations of the carbonyl groups (C=O) and the N-H bonds often give rise to strong and informative VCD signals. nih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different possible stereoisomers and conformers, the absolute configuration of the chiral centers can be unambiguously determined. This combined experimental and computational approach is a hallmark of modern stereochemical analysis. rsc.orgru.nlrsc.org

Data Table: Hypothetical VCD Data for a Chiral Derivative of this compound

| Vibrational Mode | Frequency (cm⁻¹) (Hypothetical) | VCD Intensity (ΔA x 10⁻⁴) (Hypothetical) |

| N-H stretch | 3250 | +2.5 |

| Asymmetric C=O stretch | 1710 | -5.8 |

| Symmetric C=O stretch | 1685 | +4.2 |

| CH₂ scissoring (allyl) | 1450 | -1.5 |

| C-N stretch | 1280 | +3.1 |

Note: This table presents hypothetical VCD data for an illustrative chiral derivative. The actual frequencies and intensities would depend on the specific structure of the chiral derivative and its conformation in solution.

Theoretical and Computational Chemistry Investigations of 1 Allylpiperazine 2,6 Dione Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

For the parent piperazine-2,6-dione (B107378), DFT calculations would reveal the distribution of electron density and the nature of its chemical bonds. The presence of two carbonyl groups leads to a significant polarization of the C=O bonds, with the oxygen atoms bearing a partial negative charge and the carbon atoms a partial positive charge. The nitrogen atoms in the ring also exhibit a degree of nucleophilicity.

The introduction of an allyl group at the N1 position would influence the electronic structure. The allyl group can engage in hyperconjugation with the piperazine (B1678402) ring, affecting the electron density on the adjacent nitrogen atom. The hydrochloride form, with a protonated nitrogen, would further alter the electronic landscape, leading to a redistribution of charge throughout the molecule and impacting its intermolecular interactions.

A Natural Bond Orbital (NBO) analysis could provide a more detailed picture of the bonding, including the delocalization of electron density and the specific orbital interactions that contribute to the molecule's stability.

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: The chemical shifts of the protons and carbons in 1-allylpiperazine-2,6-dione hydrochloride can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted ¹H NMR spectrum would show distinct signals for the allyl group's protons (vinylic and allylic) and the protons on the piperazine-2,6-dione ring. The ¹³C NMR spectrum would similarly provide predicted chemical shifts for all carbon atoms, including the carbonyl carbons, which are expected to appear significantly downfield.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretching vibrations of the dione (B5365651) functionality, the N-H stretching vibration of the protonated amine, and the C=C stretching of the allyl group. These calculated frequencies are valuable for interpreting experimental IR spectra.

A hypothetical table of predicted spectroscopic data is presented below based on general knowledge of similar structures.

| Parameter | Predicted Value Range |

| ¹H NMR (δ, ppm) | Allyl (vinylic): 5.5-6.0 |

| Allyl (allylic): 4.0-4.5 | |

| Piperazine ring CH₂: 3.0-4.0 | |

| N-H (hydrochloride): 9.0-12.0 | |

| ¹³C NMR (δ, ppm) | Carbonyl (C=O): 165-175 |

| Allyl (vinylic): 115-135 | |

| Piperazine ring CH₂: 40-55 | |

| IR (cm⁻¹) | N-H stretch: 2400-2800 |

| C=O stretch: 1680-1720 | |

| C=C stretch: 1640-1660 |

Conformational Analysis and Potential Energy Surface Exploration

The piperazine-2,6-dione ring can adopt several conformations, such as chair, boat, and twist-boat forms. Computational methods can be used to explore the potential energy surface (PES) of this compound to identify the most stable conformers. The presence of the allyl group and the protonation at one of the nitrogen atoms will influence the relative energies of these conformations. The interactions between the allyl group and the rest of the molecule, as well as steric hindrance, will play a crucial role in determining the preferred geometry. Understanding the conformational preferences is vital as it can impact the molecule's biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed view of the dynamic behavior of this compound in a solvent, typically water. nih.gov MD simulations track the movements of atoms over time, offering insights into:

Solvation: How the molecule interacts with surrounding water molecules. The protonated nitrogen and the carbonyl oxygens are expected to form strong hydrogen bonds with water.

Conformational Flexibility: The simulations can reveal the transitions between different conformations of the piperazine ring and the flexibility of the allyl side chain.

Ion Pairing: In solution, the chloride ion will interact with the protonated piperazine ring, and MD simulations can characterize the nature and lifetime of this ion pair.

These simulations are crucial for understanding how the molecule behaves in a biological environment.

Reaction Mechanism Studies and Transition State Identification for Key Transformations

Theoretical chemistry can be employed to study the mechanisms of reactions involving this compound. For instance, the hydrolysis of the amide bonds in the piperazine-2,6-dione ring is a potential transformation. Computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. This information is valuable for understanding the compound's stability and potential degradation pathways.

In Silico Design Principles for Novel Derivatives

The principles of in silico design can be applied to create novel derivatives of 1-allylpiperazine-2,6-dione with potentially enhanced properties. mdpi.comnih.gov This involves:

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of related compounds with different substituents and evaluating their predicted properties (e.g., binding affinity to a biological target), SAR models can be developed.

Pharmacophore Modeling: Identifying the key structural features of the molecule that are essential for a particular biological activity.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics. rsc.org

Through these computational approaches, it is possible to rationally design new molecules based on the 1-allylpiperazine-2,6-dione scaffold for various applications.

Applications of 1 Allylpiperazine 2,6 Dione Hydrochloride in Advanced Chemical Synthesis and Materials Science

A Versatile Intermediate in Complex Molecule Synthesis

The unique structural features of 1-Allylpiperazine-2,6-dione hydrochloride, namely the presence of a reactive allyl group, a piperazine-2,6-dione (B107378) core, and its hydrochloride salt form, make it a valuable intermediate in the synthesis of more complex molecular architectures. The allyl group is amenable to a wide range of chemical transformations, including but not limited to, addition reactions, oxidation, and metathesis. This allows for the introduction of diverse functionalities and the extension of the molecular framework.

The piperazine-2,6-dione scaffold itself contains multiple reactive sites. The secondary amine within the ring can undergo N-alkylation or N-arylation, providing a straightforward method for attaching various substituents. The carbonyl groups can also participate in reactions, although they are generally less reactive than the amine. The hydrochloride salt form enhances the compound's solubility in certain polar solvents and can influence its reactivity.

Constructing Diverse Heterocyclic Frameworks

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key starting material for the construction of a variety of more elaborate heterocyclic systems. The inherent reactivity of the allyl group and the piperazine (B1678402) ring allows for intramolecular and intermolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic frameworks. For instance, the double bond of the allyl group can participate in cycloaddition reactions, while the nitrogen atoms of the piperazine ring can act as nucleophiles in ring-closing reactions. The synthesis of certain arylpiperazine derivatives, for example, can be achieved through palladium-catalyzed reactions. organic-chemistry.org

A Monomer in Polymer Chemistry

The development of new polymers with specific functionalities is a major focus of materials science. The allyl group in this compound makes it a suitable monomer for polymerization reactions. Through radical polymerization or other polymerization techniques, this compound can be incorporated into polymer chains, imparting the properties of the piperazine-2,6-dione moiety to the resulting material. The presence of the dione (B5365651) and amine functionalities within the polymer can be exploited for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties for specific applications.

Application in Molecularly Imprinted Polymers (MIPs) for Chemical Sensing or Separation

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites for a specific target molecule. rsc.orgnih.gov These "plastic antibodies" are produced by polymerizing functional and cross-linking monomers in the presence of a template molecule. mdpi.comebrary.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. rsc.orgmdpi.com This allows for the selective rebinding of the target molecule.

This compound can potentially be used as a functional monomer in the synthesis of MIPs. The nitrogen and oxygen atoms in the piperazine-2,6-dione ring can form non-covalent interactions, such as hydrogen bonds, with a target template molecule. The allyl group provides the polymerizable functionality. By incorporating this monomer into a polymer matrix, MIPs with specific recognition sites for various analytes could be developed for applications in chemical sensing, separation, and drug delivery. nih.govebrary.netnih.gov

Table 1: Comparison of Natural Antibodies and Molecularly Imprinted Polymers

| Feature | Antibodies | Molecularly Imprinted Polymers (MIPs) |

|---|---|---|

| Origin | Biological | Synthetic |

| Stability | Low stability; can be denatured by chemical and physical factors. | High resistance to harsh chemical media, high pH, temperature, and pressure. ebrary.net |

| Cost | Expensive to produce. | Relatively inexpensive to produce. ebrary.net |

| Shelf Life | Can survive for several days at room temperature. | Can survive for several months to years. ebrary.net |

| Solvent Compatibility | Primarily function in aqueous media; organic solvents can cause denaturation. | Excellent performance in organic solvents; water compatibility can be a challenge. ebrary.net |

| Binding Site Homogeneity | Monoclonal antibodies have homogeneous binding sites. | Typically have heterogeneous binding sites, especially with non-covalent imprinting. ebrary.net |

A Precursor for Advanced Ligand Architectures in Coordination Chemistry

The piperazine-2,6-dione scaffold, with its two nitrogen and two oxygen atoms, has the potential to act as a multidentate ligand in coordination chemistry. By modifying the 1-allyl group or the other nitrogen atom in the ring, a wide variety of ligands with different steric and electronic properties can be synthesized. These ligands can then be used to form coordination complexes with various metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties, with potential applications in areas such as catalysis and materials science. The synthesis of related piperidine-2,6-dione derivatives has been explored for their potential as multireceptor atypical antipsychotics, highlighting the tunability of such scaffolds. nih.gov

Contributions to Combinatorial Chemistry Libraries (as a scaffold)

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. ijpsr.com These libraries are then screened for biological activity to identify new drug leads. The this compound structure is well-suited for use as a scaffold in combinatorial chemistry.

The multiple points of diversification on the molecule (the allyl group and the second nitrogen atom) allow for the attachment of a wide variety of building blocks. By systematically varying these building blocks, a large and diverse library of compounds can be generated. This approach significantly accelerates the drug discovery process by increasing the number of compounds that can be synthesized and screened in a short period of time. ijpsr.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Allylpiperazine |

| This compound |

| 1-Arylpiperazine |

| Piperazine-2,5-dione |

| Piperazine-2,6-dione |

Future Research Directions and Perspectives for 1 Allylpiperazine 2,6 Dione Hydrochloride

Exploration of Green Chemistry Routes for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and energy consumption. Future research into the synthesis of 1-Allylpiperazine-2,6-dione hydrochloride would benefit significantly from the application of these principles. Conventional synthetic methods for similar heterocyclic structures can be energy-intensive and may utilize hazardous solvents.

Alternative, more environmentally benign approaches could be explored. For instance, the use of microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and potentially increase yields compared to conventional heating methods. nih.gov Similarly, ultrasound-assisted synthesis represents another green technique that could be investigated for the formation of the piperazine-2,6-dione (B107378) ring system or the introduction of the allyl group. nih.gov The development of catalytic routes that minimize the use of stoichiometric reagents would also be a key goal.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) | Ultrasound-Assisted Synthesis (Hypothetical) |

| Energy Source | Oil bath, heating mantle | Microwaves | High-frequency sound waves |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Solvent Use | Often high-boiling, potentially hazardous solvents | Can often use greener solvents or be performed solvent-free | Can often use greener solvents or aqueous media |

| Yield | Variable | Potentially higher | Potentially higher |

Investigation of Unprecedented Reactivity and Catalytic Applications

The molecular architecture of this compound offers several reactive sites that could be exploited for novel chemical transformations. The terminal double bond of the allyl group is a versatile functional handle for a variety of reactions, including but not limited to:

Metathesis: Cross-metathesis with other olefins could lead to a diverse library of derivatives with extended side chains, potentially modulating the molecule's properties.

Hydroformylation: The introduction of a formyl group could serve as a precursor for further functionalization, such as reductive amination.

Epoxidation and Dihydroxylation: These reactions would yield derivatives with increased polarity and potential for hydrogen bonding, which could be interesting for biological or material applications.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, reproducibility, and scalability. mdpi.comnih.govaurigeneservices.com The synthesis of this compound could be adapted to a continuous flow process. A hypothetical multi-step flow synthesis could involve the continuous feeding of starting materials into a series of reactors, where each step of the reaction sequence is performed in a dedicated module. mdpi.com

This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing yield and minimizing the formation of impurities. ucd.ie For instance, if the synthesis involves highly exothermic or hazardous steps, the high surface-area-to-volume ratio of flow reactors would enable efficient heat transfer and enhance safety. nih.gov The output of one reactor could be directly fed into the next, potentially eliminating the need for intermediate purification steps. nih.gov

Hypothetical Comparison of Batch vs. Flow Synthesis of a Key Intermediate

| Feature | Batch Process | Flow Process (Hypothetical) |

| Reaction Time | > 2 hours | ~9 minutes |

| Yield | Lower | Higher (e.g., ~10% increase) |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat transfer, smaller reaction volumes |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |

| Purity | May require extensive purification | Higher selectivity, potentially reducing purification needs |

Advanced Materials Science Applications Beyond Traditional Polymers

The unique combination of a polymerizable group (allyl) and a polar heterocyclic core suggests that this compound could serve as a monomer for the creation of advanced functional materials. Radical polymerization of the allyl group could lead to the formation of polymers with a backbone of repeating piperazine-2,6-dione units. These polymers could exhibit interesting properties, such as:

Enhanced Thermal Stability: The rigid heterocyclic rings in the polymer backbone could contribute to a higher glass transition temperature and improved thermal stability compared to conventional polyolefins.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the piperazine-2,6-dione units could act as nodes for coordination with metal ions, leading to the formation of novel coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Functional Surfaces: The polymer could be grafted onto surfaces to modify their properties, for example, to enhance hydrophilicity or to introduce specific binding sites.

Synergistic Development with Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic routes. In the context of this compound, AI could be employed in several ways:

Predictive Modeling: Machine learning models could be trained on datasets of similar compounds to predict the properties of new, hypothetical derivatives of this compound. This would allow for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to their synthesis.

Reaction Optimization: AI algorithms could be used to optimize the reaction conditions for the synthesis of the target molecule, leading to improved yields and reduced waste. This could be particularly powerful when combined with automated flow chemistry systems, creating a self-optimizing synthetic platform.

Discovery of New Applications: By analyzing large datasets of chemical structures and their associated biological activities or material properties, AI could help to identify potential new applications for this compound and its derivatives that may not be immediately obvious.

The future exploration of this compound, guided by these modern research paradigms, holds the promise of uncovering new scientific insights and enabling the development of novel molecules and materials with valuable applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Allylpiperazine-2,6-dione hydrochloride?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, similar piperazine derivatives (e.g., 1-(2,5-Dichlorophenyl)piperazine hydrochloride) are synthesized via cyclization of amine precursors with halogenated reagents under basic conditions . For 1-Allylpiperazine-2,6-dione, introducing an allyl group may require alkylation of a piperazinedione precursor using allyl halides. Reaction optimization (e.g., solvent choice, temperature, and catalysts like NaI) is critical to enhance yield . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. What key physical properties influence laboratory handling of this compound?

- Methodological Answer : While direct data is limited, analogs like piperazine-2,6-dione hydrochloride (CAS 35975-30-5) suggest hygroscopicity and decomposition above 225°C . Handling should prioritize moisture-free environments and storage in sealed containers at room temperature. Solubility in polar solvents (e.g., water, DMSO) is expected due to the hydrochloride salt form, but empirical testing is advised .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on safety data for piperazine derivatives:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic variation of parameters is key:

- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk side reactions .

- Catalysts : KI or phase-transfer catalysts (e.g., TBAB) can enhance alkylation efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while EtOH/water mixtures aid in hydrochloride salt precipitation .

- Monitoring : Use TLC or HPLC to track reaction progress and identify by-products .

Q. What analytical techniques best characterize purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the allyl group (δ 5–6 ppm for vinyl protons) and piperazinedione backbone .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C7H11N2O2·HCl) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity; compare retention times with standards .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, if crystallizable .

Q. How does the allyl group influence reactivity in substitution reactions?

- Methodological Answer : The allyl moiety enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., thiols or amines). However, steric hindrance from the piperazinedione ring may limit accessibility. Computational modeling (DFT) can predict reactive sites, while experimental validation via kinetic studies under varying pH conditions clarifies mechanistic pathways .

Q. How can contradictions in reported biological activities of piperazinediones be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity Differences : Impurities (e.g., unreacted precursors) may confound assays. Rigorous purification (e.g., prep-HPLC) and batch consistency checks are critical .

- Assay Variability : Standardize cell-based assays (e.g., IC50 measurements) using controls like dexrazoxane, a well-characterized piperazinedione derivative .

- Structural Analogues : Compare bioactivity across derivatives (e.g., 1-(2,6-Dichloro-benzyl)-piperidine) to isolate structure-activity relationships .

Q. What strategies assess the ecological impact of this compound?

- Methodological Answer : Despite limited ecotoxicology data , employ:

- Biodegradation Tests : OECD 301F (aerobic degradation in sludge/soil) to estimate persistence.

- Aquatic Toxicity : Daphnia magna or algal growth inhibition assays (OECD 202/201) .

- Bioaccumulation Potential : LogP calculations (e.g., using PubChem data) predict lipid solubility .

Data Gaps and Research Directions

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to determine shelf-life and degradation products .

- Biological Target Identification : Use affinity chromatography or SPR to identify protein targets, leveraging structural similarities to dexrazoxane .

- Synthetic By-Product Analysis : LC-MS/MS to characterize impurities formed during alkylation/cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.